molecular formula C8H11N3O4 B14475773 1-tert-Butyl-2,4-dinitro-1H-pyrrole CAS No. 69726-57-4

1-tert-Butyl-2,4-dinitro-1H-pyrrole

Cat. No.: B14475773
CAS No.: 69726-57-4
M. Wt: 213.19 g/mol
InChI Key: NHUPJKJQDTWXRL-UHFFFAOYSA-N
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Description

1-tert-Butyl-2,4-dinitro-1H-pyrrole is a chemical compound belonging to the class of nitro-substituted pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of nitro groups at the 2 and 4 positions, along with a tert-butyl group at the 1 position, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-2,4-dinitro-1H-pyrrole typically involves nitration of a pyrrole derivative. One common method involves the nitration of 1-tert-butylpyrrole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2 and 4 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-2,4-dinitro-1H-pyrrole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.

    Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions, leading to ring-opening or formation of other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

    Reduction: 1-tert-Butyl-2,4-diamino-1H-pyrrole.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

    Oxidation: Pyrrole derivatives with additional functional groups or ring-opened products.

Scientific Research Applications

1-tert-Butyl-2,4-dinitro-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2,4-dinitro-1H-pyrrole involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and exerting its effects.

Comparison with Similar Compounds

    1-tert-Butyl-2,5-dihydro-1H-pyrrole-1-carboxylate: A similar compound with different substituents, used in organic synthesis.

    1-tert-Butyl-2,4-diamino-1H-pyrrole: A reduction product of 1-tert-Butyl-2,4-dinitro-1H-pyrrole with amino groups instead of nitro groups.

Uniqueness: this compound is unique due to the presence of both nitro groups and a tert-butyl group, which impart distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

69726-57-4

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

1-tert-butyl-2,4-dinitropyrrole

InChI

InChI=1S/C8H11N3O4/c1-8(2,3)9-5-6(10(12)13)4-7(9)11(14)15/h4-5H,1-3H3

InChI Key

NHUPJKJQDTWXRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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